Gluconsäure

Übersicht

Beschreibung

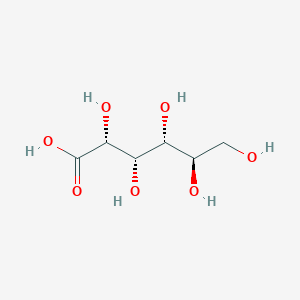

L-Gluconic acid is an organic compound with the molecular formula C6H12O7. It is a white crystalline solid that forms the gluconate anion in neutral aqueous solutions. This compound is widely found in nature, occurring in fruits, honey, and wine. It is known for its role in various biochemical processes and its applications in different industries .

Wissenschaftliche Forschungsanwendungen

L-Gluconsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie: Wird als Chelatbildner verwendet, um Metallionen zu binden.

Biologie: Spielt eine Rolle in Stoffwechselwegen und wird in biochemischen Assays verwendet.

Medizin: Wird bei der Formulierung von Arzneimitteln verwendet, z. B. Calciumgluconat zur Behandlung von Kalziummangel.

Industrie: Wird in Lebensmitteln und Getränken als Säureregulator verwendet, in Reinigungsmitteln zur Auflösung von Mineralablagerungen und im Bauwesen als Betonzusatzstoff, um die Zementhydratation zu verlangsamen

5. Wirkmechanismus

L-Gluconsäure entfaltet ihre Wirkungen hauptsächlich durch ihre Fähigkeit, Metallionen zu chelatieren. Sie bildet stabile Komplexe mit verschiedenen Metallionen, die in verschiedenen biochemischen und industriellen Prozessen eingesetzt werden können. Zu den molekularen Zielstrukturen gehören Calcium, Eisen und andere Metallionen, und die beteiligten Wege sind mit dem Transport und der Stabilisierung von Metallionen verbunden .

Wirkmechanismus

Target of Action

Gluconic acid, a non-toxic and organic compound, is commonly found in salts with sodium and calcium . It primarily targets the cation-anion balance in electrolyte solutions . This balance is crucial for maintaining proper hydration, pH, and nutrient levels within the body.

Mode of Action

Gluconic acid interacts with its targets by chelating metal ions such as Ca²⁺, Fe²⁺, K⁺, Al³⁺, and others . This interaction results in the formation of gluconates, which are used to maintain the cation-anion balance in electrolyte solutions .

Biochemical Pathways

The production of gluconic acid typically involves the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . This process produces gluconolactone and hydrogen peroxide. The gluconolactone then spontaneously hydrolyzes to gluconic acid in water . This biochemical pathway is crucial as it allows the conversion of glucose into a compound that has significant industrial and medical applications.

Pharmacokinetics

It’s known that gluconic acid is highly soluble in water , which suggests that it could have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of gluconic acid.

Result of Action

The primary result of gluconic acid’s action is the maintenance of the cation-anion balance in electrolyte solutions . This balance is essential for various physiological processes, including nerve impulse transmission and muscle contraction. Additionally, gluconic acid’s ability to chelate metal ions can be used in cleaning products, where it helps dissolve mineral deposits .

Action Environment

Gluconic acid is stable and effective in a variety of environments. It occurs naturally in fruits, honey, and wine . In industrial settings, it’s used in the presence of oxygen, as its production involves an aerobic process . The productivity of gluconic acid fermentation can be increased in a high oxygen atmosphere . The productivity may decrease when the gluconic acid content is over a certain limit .

Biochemische Analyse

Biochemical Properties

Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase . The conversion produces gluconolactone and hydrogen peroxide . The lactone spontaneously hydrolyzes to gluconic acid in water . Gluconic acid is involved in a wide range of cascade reactions .

Cellular Effects

Gluconic acid has been found to influence the composition and activity of the intestinal microflora, which may improve growth performance of piglets after weaning . It enhances performance in period d 0–14 post-weaning, in particular feed intake was increased .

Molecular Mechanism

The chemical structure of gluconic acid consists of a six-carbon chain, with five hydroxyl groups positioned in the same way as in the open-chained form of glucose, terminating in a carboxylic acid group . The oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone by transferring a proton from its C1-hydroxyl to a basic group on the enzyme (His516), and a direct hydride transfer occurs from its C1 position to the N5 position of the isoalloxazine ring of FAD .

Temporal Effects in Laboratory Settings

The expression of the enzyme glucose oxidase, which is involved in the production of gluconic acid, at the transcriptional and translational levels in grape berries increased within 3 weeks after full bloom and then decreased . Almost no transcript of the enzyme was detected in the mature berries, but the enzyme protein was detectable .

Dosage Effects in Animal Models

In piglets, feeding gluconic acid enhanced performance in period d 0–14 post-weaning, in particular feed intake was increased . The high dose did not show benefits over the low dose . Regarding d 0–42, feed intake was elevated .

Metabolic Pathways

Gluconic acid is an aldonic acid derived from ß-D-glucose via a site-specific oxidation, in which the aldehyde group (-CHO) at C-1 is oxidized electrochemically or catalytically into a carboxyl group (-COOH) . It can also be obtained through the hydrolysis of D-gluconolactone .

Transport and Distribution

It is known that gluconic acid is poorly absorbed but readily fermented to butyrate in the gut .

Subcellular Localization

It is known that the enzyme glucose oxidase, which is involved in the production of gluconic acid, is secreted .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Gluconic acid is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which subsequently hydrolyzes to form gluconic acid . The reaction can be represented as follows: [ \text{C}6\text{H}{12}\text{O}_6 + \text{O}_2 \rightarrow \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O}_2 ] [ \text{C}6\text{H}{10}\text{O}_6 + \text{H}_2\text{O} \rightarrow \text{C}6\text{H}{12}\text{O}_7 ]

Industrial Production Methods: Industrial production of L-Gluconic acid often involves microbial fermentation using fungi or bacteria such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The process is cost-effective and allows for the recycling and reuse of microbial cells .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Gluconsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann weiter zu Glucarsäure oxidiert werden.

Reduktion: Sie kann zu Gluconolacton reduziert werden.

Substitution: Sie kann Ester und Salze mit verschiedenen Kationen bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Katalysatoren wie Platin oder Palladium werden in Gegenwart von Sauerstoff verwendet.

Reduktion: Wasserstoffgas in Gegenwart eines Metallkatalysators.

Substitution: Reagiert mit Basen unter Bildung von Gluconatsalzen.

Hauptprodukte:

Oxidation: Glucarsäure.

Reduktion: Gluconolacton.

Substitution: Verschiedene Gluconatsalze wie Calciumgluconat und Natriumgluconat.

Vergleich Mit ähnlichen Verbindungen

L-Gluconsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Glucarsäure: Eine oxidierte Form von Gluconsäure mit zusätzlichen Carboxylgruppen.

Gluconolacton: Eine Lactonform von this compound, die zurück zu this compound hydrolysiert werden kann.

Glucuronsäure: Ähnlich in der Struktur, unterscheidet sich jedoch im Oxidationszustand und in den funktionellen Gruppen.

Einzigartigkeit: L-Gluconsäure ist einzigartig durch ihre Fähigkeit, stabile Gluconatsalze zu bilden, und durch ihr weitverbreitetes Vorkommen in der Natur. Ihre Vielseitigkeit bei der Bildung von Komplexen mit Metallionen macht sie für verschiedene Anwendungen wertvoll .

Eigenschaften

CAS-Nummer |

157663-13-3 |

|---|---|

Molekularformel |

C6H12O7 |

Molekulargewicht |

196.16 g/mol |

IUPAC-Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

InChI-Schlüssel |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Isomerische SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Color/Form |

NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |

Dichte |

greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |

melting_point |

131.0 °C 131 °C 113-118°C |

Key on ui other cas no. |

133-42-6 526-95-4 10361-31-6 |

Physikalische Beschreibung |

Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |

Haltbarkeit |

TURNS YELLOW ON EXPOSURE TO LIGHT |

Löslichkeit |

1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |

Synonyme |

oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)